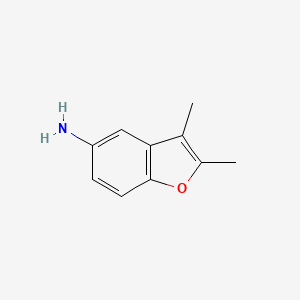

2,3-Dimethyl-1-benzofuran-5-amine

Übersicht

Beschreibung

2,3-Dimethyl-1-benzofuran-5-amine is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure. The specific structure of 2,3-dimethyl-1-benzofuran-5-amine suggests that it has methyl groups at the 2 and 3 positions of the benzofuran ring and an amine group at the 5 position.

Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which would include compounds like 2,3-dimethyl-1-benzofuran-5-amine, can be achieved through a method involving acrolein dimer and 1,3-dicarbonyl compounds. This method utilizes N-bromosuccinimide (NBS) as an oxidizing agent and involves a Lewis acid-catalyzed reaction. The synthesis has been applied to create commercial drug molecules, indicating its relevance and utility in pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of 2,3-dimethyl-1-benzofuran-5-amine would be analyzed based on the general structure of benzofurans. The presence of methyl groups at the 2 and 3 positions could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving benzofurans can be complex, as demonstrated by the cascade reactions described in the synthesis of 2-benzofuran-2-ylacetamides. These reactions involve sequential catalysis by palladium in two different oxidation states, indicating that benzofurans can participate in multi-step reaction pathways involving various catalysts and intermediates . This suggests that 2,3-dimethyl-1-benzofuran-5-amine could also undergo similar complex reactions under the right conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-dimethyl-1-benzofuran-5-amine are not detailed in the provided papers, general properties of benzofurans can be inferred. Benzofurans typically exhibit aromaticity, which contributes to their stability and chemical behavior. The physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and their positions on the benzofuran core.

Wissenschaftliche Forschungsanwendungen

Analytical Properties and Identification

- Identification in Substituted Phenethylamine Derivatives : The analytical properties of 2,3-dimethyl-1-benzofuran-5-amine were examined in a study focusing on substituted phenethylamine derivatives. The research identified this compound using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) (Liu et al., 2017).

Synthesis and Chemical Reactions

- Cascade Reactions in Synthesis : A study on cascade reactions demonstrated a new synthesis method for 2-benzofuran-2-ylacetamides, involving sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols (Gabriele et al., 2007).

- Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines : Research on in situ generated benzofuran-2-amine, closely related to 2,3-dimethyl-1-benzofuran-5-amine, focuses on reactions leading to the formation of benzofuro[2,3-b]pyridine and 4-trifluoromethyl-α-carbolines (Iaroshenko et al., 2008).

Applications in Analytical Chemistry

- Fluorescence Assay for Amines : A study developed a fluorescence assay for amines based on the dimerization of benzofuran-2-boronic acid, which is structurally related to 2,3-dimethyl-1-benzofuran-5-amine, in the presence of palladium catalyst and amine. This method was used to detect tertiary amines like triethylamine (Tange et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3-dimethyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDDRBNHBYQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498548 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1-benzofuran-5-amine | |

CAS RN |

3782-22-7 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

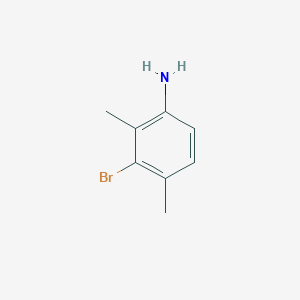

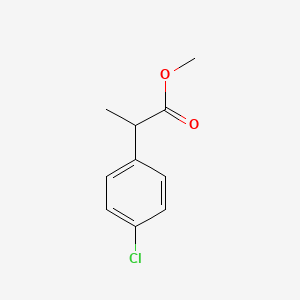

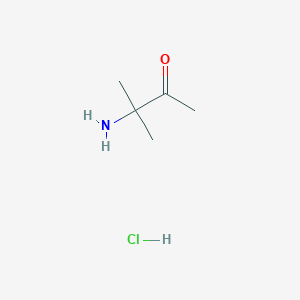

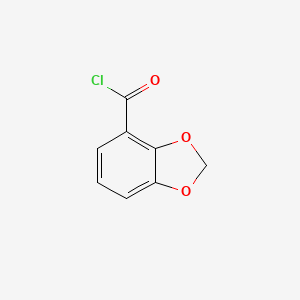

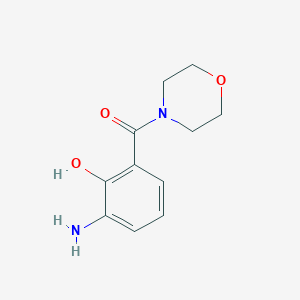

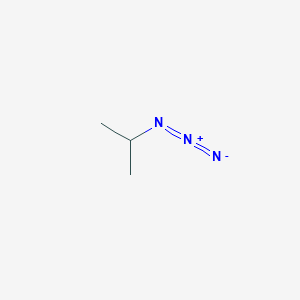

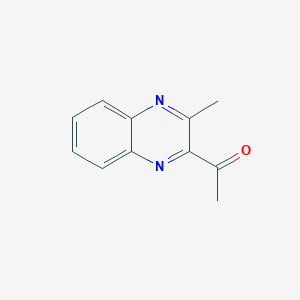

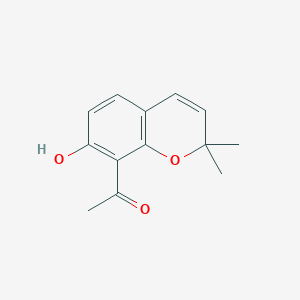

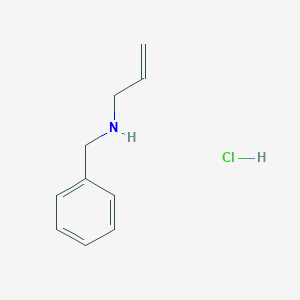

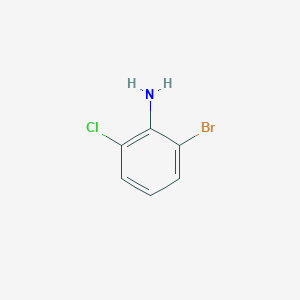

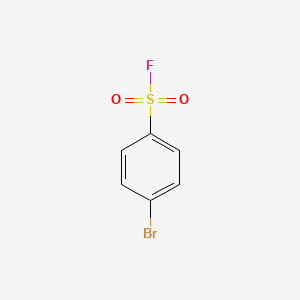

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)